4-Fluoro-2-(trifluoromethyl)benzoyl chloride

Overview

Description

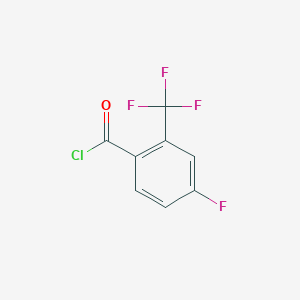

4-Fluoro-2-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C8H3ClF4O. It is a clear, colorless to yellow liquid that is used primarily as an intermediate in organic synthesis. This compound is notable for its fluorine atoms, which impart unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-2-(trifluoromethyl)benzoyl chloride can be synthesized through several methods. One common route involves the chlorination of 4-fluoro-2-(trifluoromethyl)benzoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Reaction:

4-Fluoro-2-(trifluoromethyl)benzoic acid+SOCl2→4-Fluoro-2-(trifluoromethyl)benzoyl chloride+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, which is crucial for maintaining the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-fluoro-2-(trifluoromethyl)benzoic acid.

Reduction: It can be reduced to 4-fluoro-2-(trifluoromethyl)benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like ammonia (NH3), ethanol (C2H5OH), and thiophenol (C6H5SH) under mild conditions.

Hydrolysis: Water or aqueous base (e.g., NaOH) at room temperature.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Amides, Esters, and Thioesters: Formed from nucleophilic substitution.

4-Fluoro-2-(trifluoromethyl)benzoic acid: Formed from hydrolysis.

4-Fluoro-2-(trifluoromethyl)benzyl alcohol: Formed from reduction.

Scientific Research Applications

4-Fluoro-2-(trifluoromethyl)benzoyl chloride is used extensively in scientific research due to its reactivity and the presence of fluorine atoms, which enhance the biological activity of molecules. Some applications include:

Medicinal Chemistry: Used in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.

Material Science: Employed in the production of fluorinated polymers and advanced materials with unique properties such as high thermal stability and chemical resistance.

Agricultural Chemistry: Utilized in the synthesis of agrochemicals, including herbicides and insecticides, due to its ability to enhance the efficacy and selectivity of active ingredients.

Mechanism of Action

The mechanism by which 4-fluoro-2-(trifluoromethyl)benzoyl chloride exerts its effects is primarily through its reactivity as an acylating agent. It targets nucleophilic sites in molecules, facilitating the formation of amides, esters, and other derivatives. The presence of fluorine atoms increases the lipophilicity and metabolic stability of the resulting compounds, enhancing their biological activity and making them more effective in their respective applications.

Comparison with Similar Compounds

4-Fluoro-2-(trifluoromethyl)benzoyl chloride is unique due to the combination of a fluorine atom and a trifluoromethyl group on the benzoyl chloride structure. Similar compounds include:

4-(Trifluoromethyl)benzoyl chloride: Lacks the additional fluorine atom, resulting in different reactivity and properties.

2-(Trifluoromethyl)benzoyl chloride: The trifluoromethyl group is positioned differently, affecting its chemical behavior.

4-Fluorobenzoyl chloride: Contains only a single fluorine atom, leading to less pronounced effects compared to the trifluoromethyl derivative.

These compounds share some reactivity patterns but differ in their specific applications and effectiveness due to the variations in their molecular structures.

Biological Activity

4-Fluoro-2-(trifluoromethyl)benzoyl chloride is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group and a fluorine atom on the benzene ring, which significantly influences its chemical properties and biological interactions. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

This compound is a reactive acyl chloride that can participate in various chemical reactions, including acylation and nucleophilic substitution. Its chemical structure can be represented as follows:

This compound is known for its high reactivity due to the electron-withdrawing effects of the trifluoromethyl and fluorine groups, which enhances its ability to interact with biological molecules.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds derived from this compound. For instance, derivatives synthesized from this compound have shown promising cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications to the benzoyl moiety can enhance anticancer efficacy.

These results suggest that the incorporation of electron-withdrawing groups, such as trifluoromethyl, plays a significant role in increasing the cytotoxicity of these compounds.

The mechanism through which this compound exerts its biological effects often involves interactions with specific cellular targets. Molecular docking studies have indicated that this compound can bind effectively to proteins involved in cell proliferation and survival pathways, such as Bcl-2, which is crucial for apoptosis regulation .

Antimicrobial Activity

In addition to anticancer properties, derivatives of this compound have also been evaluated for antimicrobial activity. Some studies report that these compounds exhibit significant antibacterial effects against various pathogenic bacteria.

| Compound | Bacterial Strain Tested | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| 1 | Staphylococcus aureus | 15 | |

| 2 | Escherichia coli | 12 |

The presence of the trifluoromethyl group appears to enhance the lipophilicity of these compounds, facilitating their penetration into bacterial membranes.

Toxicity and Safety

While exploring the biological activities of this compound, it is essential to consider its toxicity profile. According to safety data sheets, exposure can lead to severe skin and eye irritation, respiratory issues, and potential systemic toxicity if absorbed through cuts or abrasions . Therefore, proper handling and safety precautions are critical when working with this compound.

Case Studies

- Synthesis and Evaluation : A study synthesized several derivatives using this compound and evaluated their anticancer activity against A-431 and HT29 cell lines. The results demonstrated that certain modifications significantly improved cytotoxicity compared to the parent compound .

- Antimicrobial Screening : Another investigation focused on synthesizing new derivatives for antimicrobial testing against common pathogens like Staphylococcus aureus. The study found that some derivatives exhibited comparable efficacy to standard antibiotics .

Properties

IUPAC Name |

4-fluoro-2-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O/c9-7(14)5-2-1-4(10)3-6(5)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYHURRIOWWRMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345581 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189807-21-4 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-Fluoro-2-(trifluoromethyl)benzoyl chloride in the synthesis of Taladegib?

A1: this compound serves as an acylating agent in the synthesis of Taladegib. [, ] It reacts with an intermediate compound, derived from N-benzyl-4-piperidone, in the presence of an organic base. [] This acylation step is crucial for introducing a specific structural motif found in the final Taladegib molecule.

Q2: What are the advantages of using this particular synthetic route for Taladegib?

A2: The research highlights two major advantages of this synthetic approach:

- Elimination of Boc Protection and Deprotection: This route bypasses the need for using and subsequently removing the Boc (tert-butyloxycarbonyl) protecting group, simplifying the synthesis and reducing the number of steps. [, ]

- Cost-Effectiveness: Utilizing the readily available and inexpensive starting material, N-benzyl-4-piperidone, contributes to the overall cost-effectiveness of this synthetic method. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.